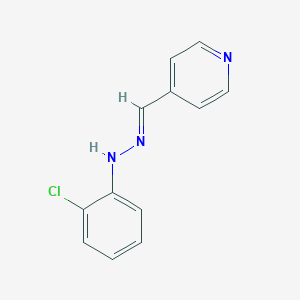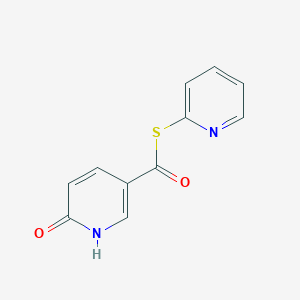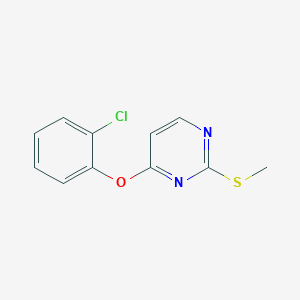![molecular formula C9H10ClN3O2S B503516 ethyl N-{[(5-chloro-2-pyridinyl)amino]carbothioyl}carbamate CAS No. 78852-50-3](/img/structure/B503516.png)
ethyl N-{[(5-chloro-2-pyridinyl)amino]carbothioyl}carbamate
Overview
Description
Ethyl N-{[(5-chloro-2-pyridinyl)amino]carbothioyl}carbamate is a chemical compound with the molecular formula C9H10ClN3O2S and a molecular weight of 259.7126 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a chlorine atom and a carbamate group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of ethyl N-{[(5-chloro-2-pyridinyl)amino]carbothioyl}carbamate involves several steps. One common method includes the reaction of 5-chloro-2-aminopyridine with ethyl isothiocyanate under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Ethyl N-{[(5-chloro-2-pyridinyl)amino]carbothioyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbamate group.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
Ethyl N-{[(5-chloro-2-pyridinyl)amino]carbothioyl}carbamate is utilized in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ethyl N-{[(5-chloro-2-pyridinyl)amino]carbothioyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Ethyl N-{[(5-chloro-2-pyridinyl)amino]carbothioyl}carbamate can be compared with other carbamate compounds, such as methyl carbamate and phenyl carbamate. While these compounds share a common functional group, they differ in their substituents and overall structure, leading to variations in their chemical properties and applications .
Methyl Carbamate: Simpler structure, used in the synthesis of pesticides and pharmaceuticals.
Phenyl Carbamate: Contains a phenyl group, used in the production of polymers and as a reagent in organic synthesis.
This compound is unique due to its specific substitution pattern and the presence of a pyridine ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl N-[(5-chloropyridin-2-yl)carbamothioyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O2S/c1-2-15-9(14)13-8(16)12-7-4-3-6(10)5-11-7/h3-5H,2H2,1H3,(H2,11,12,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDFDUAHBQUCKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=S)NC1=NC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-7-(trifluoromethyl)quinoline](/img/structure/B503434.png)
![2-[(7-Chloro-4-quinolinyl)sulfanyl]phenylamine](/img/structure/B503435.png)

![2-({3-nitro-2-pyridinyl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B503442.png)
![3-nitro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine](/img/structure/B503443.png)






![4-(4-{[2-(Methylsulfanyl)-4-pyrimidinyl]oxy}phenyl)morpholine](/img/structure/B503451.png)
![methyl {[9-(3,4-dichlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B503452.png)
